3-[(2-Chloroacetyl)amino]phenyl acetate
Description
3-[(2-Chloroacetyl)amino]phenyl acetate (molecular formula: C₁₀H₉ClNO₃; estimated molar mass: 226.64 g/mol) is a chloroacetylated aromatic ester. Its structure comprises a phenyl acetate backbone substituted with a 2-chloroacetyl amino group. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and biochemical research . Key applications include its role in synthesizing targeted therapeutics and diagnostic agents, leveraging the reactivity of the chloroacetyl group for further functionalization.
Properties
IUPAC Name |
[3-[(2-chloroacetyl)amino]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)15-9-4-2-3-8(5-9)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPBTPAHBPBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroacetyl)amino]phenyl acetate typically involves the acylation of aniline derivatives. One common method involves the reaction of 2-chloroacetyl chloride with 3-aminophenyl acetate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroacetyl)amino]phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 3-aminophenyl acetic acid and chloroacetic acid.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Scientific Research Applications
3-[(2-Chloroacetyl)amino]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2-Chloroacetyl)amino]phenyl acetate involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds :
The high yield (98%) observed in highlights the efficiency of chloroacetylation reactions, though yields for the target compound remain unspecified .
Physicochemical Properties
The chloroacetyl group confers distinct properties:
- Reactivity : The chlorine atom is susceptible to nucleophilic substitution, enabling derivatization (e.g., azide substitution in ) .
- Lipophilicity: Compared to ethyl 2-[(3-methylphenyl)amino]acetate (XLogP3 = 2.6), the target compound likely has higher lipophilicity due to the chloroacetyl group, influencing solubility and bioavailability .
Structural Comparison :
Reactivity Comparison :
Biological Activity
3-[(2-Chloroacetyl)amino]phenyl acetate, also known by its CAS number 924829-86-7, is an organic compound notable for its unique chloroacetyl group that confers significant reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClNO3. The presence of the chloroacetyl group enhances its lipophilicity and reactivity, allowing it to interact effectively with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This mechanism can disrupt various biochemical pathways, making it a candidate for drug development.
Key Reactions
- Substitution Reactions : The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
- Hydrolysis : Under acidic or basic conditions, the ester group can hydrolyze to yield carboxylic acids and alcohols.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to form various derivatives.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of related chloroacetamides. For instance, a study screened various N-(substituted phenyl)-2-chloroacetamides against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | S. aureus | High |
| This compound | E. coli | Moderate |
| This compound | C. albicans | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its mechanism involves inhibiting specific enzymes that are crucial for cancer cell proliferation. In vitro studies have shown promising results in inhibiting cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Case Studies
- Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis highlighted that chloroacetamides with specific substitutions were effective against MRSA and other pathogens. The study confirmed that the position of substituents on the phenyl ring significantly influenced biological activity .
- Anticancer Research : In a comparative study involving various derivatives, this compound was found to have a favorable pharmacokinetic profile, exhibiting low toxicity while maintaining high efficacy against tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
